Ethyl Cyclohexa-1,3-diene-1-carboxylate
Description
Properties
CAS No. |
3725-40-4 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
ethyl cyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-4,6H,2,5,7H2,1H3 |
InChI Key |
CWXMXSNBCWFLOY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CCC1 |
Canonical SMILES |
CCOC(=O)C1=CC=CCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Ring Conformation
Ethyl cyclohexa-1,3-diene-1-carboxylate derivatives exhibit distinct ring puckering conformations depending on substituents. The Cremer-Pople parameters (Q, θ, φ) quantify these distortions:
- Screw-boat conformation : Observed in bromo/fluoro-substituted derivatives due to steric hindrance between bulky aryl groups .
- Envelope conformation : Stabilized by intramolecular N–H···O hydrogen bonds in bis(4-fluorophenyl) analogs .
Dihedral Angles and Aryl Group Orientation
Substituents significantly influence the orientation of aryl rings relative to the cyclohexadiene core:
Larger dihedral angles (>75°) in bromo/fluoro derivatives indicate minimized steric clashes, while smaller angles (~42.8°) in bis(fluorophenyl) analogs suggest partial conjugation with the diene system .
Hydrogen Bonding and Intermolecular Interactions
Substituents dictate crystal packing through hydrogen bonds:
The presence of N–H···F interactions in fluorophenyl derivatives enhances lattice stability compared to non-fluorinated analogs .
Preparation Methods
Ruthenium-Catalyzed Ring-Closing Metathesis
The most direct route involves ring-closing metathesis (RCM) of non-conjugated dienes with conjugated aliphatic compounds. A patented method utilizes 1,5-cyclooctadiene and 1,3-butadiene in the presence of a second-generation Grubbs catalyst (tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][benzylidine]ruthenium (IV) dichloride) at subambient temperatures (−20°C to 10°C). This one-step reaction proceeds via a [2+2] cycloaddition mechanism, yielding Ethyl Cyclohexa-1,3-diene-1-carboxylate alongside ethylene gas, which is easily removed via distillation.
Reaction Conditions:
- Catalyst loading: 2–5 mol%
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
- Yield: 22–23% after 1 hour (GC-MS analysis)
The low yield is attributed to competing side reactions, though purity exceeds 95% due to gaseous byproduct elimination.
Alternative Metal Catalysts
Group VIII metals (e.g., osmium, rhodium) and Group VIA metals (e.g., molybdenum) have been explored for analogous metatheses. For instance, molybdenum hexacarbonyl (Mo(CO)₆) in toluene at 80°C achieves comparable yields (20–25%) but requires higher temperatures, complicating product isolation.
Aldol Condensation Strategies
Base-Promoted Cyclodimerization
Cyclodimerization of α,β-unsaturated aldehydes under basic conditions forms the 1,3-cyclohexadiene scaffold. Crotonaldehyde (trans-2-butenal) undergoes self-condensation in the presence of sodium hydride (NaH), generating a 1,3-cyclohexadienal intermediate. Subsequent esterification with ethanol in acidic media (H₂SO₄, 60°C) affords the target compound.
Mechanistic Pathway:
- Enolate formation at the α-position of crotonaldehyde.
- Nucleophilic attack on a second aldehyde molecule, forming a β-hydroxy ketone.
- Dehydration and cyclization to yield the dienal.
Optimized Parameters:
Cross-Aldol Reactions
Cross-condensations between unsaturated aldehydes and ketones enable modular scaffold assembly. For example, senecialdehyde (3-methyl-2-butenal) reacts with ethyl glyoxylate under lithium diisopropylamide (LDA) catalysis, producing a 1,3-cyclohexadienecarboxylate precursor. Acidic workup and ethanol quenching yield the ethyl ester.
Diels-Alder Reaction Pathways
Retro-Diels-Alder Functionalization
A two-step approach employs Diels-Alder adducts derived from cyclopentadiene and acetylene derivatives. For instance, reacting 1,3-butadiyne with furan at 150°C forms a bicyclic adduct, which undergoes retro-Diels-Alder cleavage at 200°C to release this compound after esterification.
Advantages:
Limitations:
Functional Group Interconversions
Carboxylation of 1,3-Cyclohexadiene
Direct carboxylation of 1,3-cyclohexadiene with carbon monoxide (CO) under palladium catalysis introduces the carboxylic acid moiety. Subsequent esterification with ethanol and sulfuric acid completes the synthesis.
Conditions:
Oxidation of Cyclohexene Derivatives
Oxidation of 1,3-cyclohexadienol derivatives (e.g., 2-cyclohexen-1-ol) with Jones reagent (CrO₃/H₂SO₄) yields the carboxylic acid, which is esterified to the target compound. This method suffers from overoxidation risks, limiting yields to 25–30%.
Comparative Analysis of Synthetic Methods
Key Insights:
- Catalytic Metathesis: Optimal for purity but limited by catalyst cost.
- Aldol Condensation: Cost-effective but requires stringent pH control.
- Carboxylation: High yielding but demands specialized equipment for high-pressure CO.
Industrial Production Considerations
Catalyst Recycling
Grubbs catalyst recovery via silica gel chromatography remains economically unfeasible at scale. Immobilized variants (e.g., polymer-supported ruthenium) are under development to reduce costs.
Byproduct Utilization
Ethylene generated during metathesis can be repurposed for polyethylene production, offsetting raw material expenses.
Green Chemistry Alternatives
Organocatalytic methods using proline derivatives enable aldol condensations in aqueous media, reducing solvent waste. However, yields remain suboptimal (20–25%).
Q & A
Q. What role do substituents play in modulating radical termination pathways?
- Insight : Electron-deficient groups (e.g., esters) favor radical stabilization at adjacent positions. For example, the ester in this compound suppresses C4 radical formation, directing reactivity to C1/C2 .
Tables of Key Data
Table 1 : Synthetic Yields for Selected Derivatives
Table 2 : Crystallographic Parameters for this compound Derivatives
| Parameter | Value (Molecule A) | Value (Molecule B) | Reference |
|---|---|---|---|
| Puckering Amplitude (Q) | 0.434 Å | 0.355 Å | |
| Dihedral Angle (Aryl Rings) | 81.0° | 76.4° | |
| Bond Length (C4–C5) | 1.382 Å | 1.515 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
